molecular formula C9H19ClO7 B12324390 2-(Chloromethyl)oxirane;hexane-1,2,3,4,5,6-hexol

2-(Chloromethyl)oxirane;hexane-1,2,3,4,5,6-hexol

Cat. No.: B12324390
M. Wt: 274.69 g/mol
InChI Key: VWEKEYCRXYZVLJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)oxirane typically involves the reaction of allyl chloride with a peracid, such as peracetic acid, to form the epoxide ring. Hexane-1,2,3,4,5,6-hexol can be synthesized through the hydrogenation of sorbitol. The combination of these two components can be achieved through a nucleophilic substitution reaction where the hydroxyl groups of hexane-1,2,3,4,5,6-hexol react with the epoxide ring of 2-(Chloromethyl)oxirane under basic conditions .

Industrial Production Methods

Industrial production of 2-(Chloromethyl)oxirane involves the chlorination of propylene to form allyl chloride, followed by epoxidation. Hexane-1,2,3,4,5,6-hexol is produced by the catalytic hydrogenation of sorbitol. The two compounds are then reacted under controlled conditions to produce the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)oxirane;hexane-1,2,3,4,5,6-hexol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Chloromethyl)oxirane;hexane-1,2,3,4,5,6-hexol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)oxirane;hexane-1,2,3,4,5,6-hexol involves the reactivity of the epoxide ring and the hydroxyl groups. The epoxide ring can undergo ring-opening reactions with nucleophiles, leading to the formation of various derivatives. The hydroxyl groups can participate in hydrogen bonding and other interactions, making the compound versatile in forming complexes and networks .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)oxirane;hexane-1,2,3,4,5,6-hexol is unique due to its combination of an epoxide and a polyol, providing both reactivity and functionality. This dual nature allows it to be used in a wide range of applications, from polymer chemistry to biomedicine .

Properties

IUPAC Name

2-(chloromethyl)oxirane;hexane-1,2,3,4,5,6-hexol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O6.C3H5ClO/c7-1-3(9)5(11)6(12)4(10)2-8;4-1-3-2-5-3/h3-12H,1-2H2;3H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWEKEYCRXYZVLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCl.C(C(C(C(C(CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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